molecular formula C16H25N5O2 B2585508 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 301355-18-0

8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2585508
CAS No.: 301355-18-0
M. Wt: 319.409
InChI Key: YVONJQWWDOMUSR-UHFFFAOYSA-N
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Description

8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound features a unique structure with an azepane ring, an isobutyl group, and a methyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Purine Core: Starting with commercially available purine derivatives, the core structure is modified through alkylation or acylation reactions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.

    Addition of Isobutyl and Methyl Groups: These groups are introduced through selective alkylation reactions, often using reagents like isobutyl bromide and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Scalability: Adapting the synthesis to large-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace specific groups on the purine ring with other functional groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It could bind to cellular receptors, modulating signal transduction pathways.

    Nucleic Acids: Interaction with DNA or RNA, potentially influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties but less potent than caffeine.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, such as the azepane ring and isobutyl group. These modifications can confer distinct chemical properties and biological activities, differentiating it from other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-11(2)10-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h11H,4-10H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVONJQWWDOMUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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